4-hydroxy-6-propyl-2H-pyran-2-one

Übersicht

Beschreibung

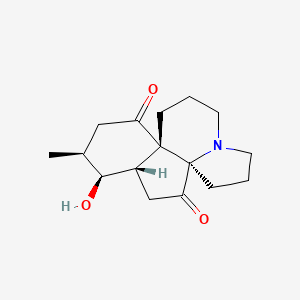

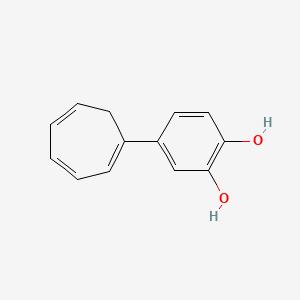

“4-hydroxy-6-propyl-2H-pyran-2-one” is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16300 . It is also known by various synonyms such as 2-oxidanyl-6-propyl-pyran-4-one, 2-hydroxy-6-propylpyran-4-one, 4-hydroxy-6-propyl-2-pyrone, 6-propyl-4-hydroxy-2H-pyran-2-one, 4-hydroxy-6-n-propyl-2H-pyran-2-one, and others .

Synthesis Analysis

The synthesis of pyran derivatives, including “4-hydroxy-6-propyl-2H-pyran-2-one”, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .

Molecular Structure Analysis

The molecular structure of “4-hydroxy-6-propyl-2H-pyran-2-one” can be represented by the InChI code 1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4H,2-3,5H2,1H3 . The compound has a LogP value of 1.29790, indicating its lipophilicity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-hydroxy-6-propyl-2H-pyran-2-one” are not fully detailed in the search results. The compound has a molecular weight of 154.16300 . Other properties such as density, boiling point, melting point, and flash point are not available .

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products

- Scientific Field: Organic Chemistry

- Application Summary: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .

- Methods of Application: The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .

- Results or Outcomes: These methods have been applied for the construction of natural products . Possible directions for further pyrone ring modification are discussed .

Construction of Polycyclic Structures

- Scientific Field: Organic Synthesis

- Application Summary: The 2H-pyran ring, which “4-hydroxy-6-propyl-2H-pyran-2-one” is a part of, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Methods of Application: The synthesis of 2H-pyrans is achieved through various methods, including oxa-electrocyclization, Knoevenagel, propargyl Claisen, and cycloisomerization .

- Results or Outcomes: These methods have led to the synthesis of simple and stable monocyclic structures or as part of fused polycyclic structures .

Biorenewable Molecules

- Scientific Field: Green Chemistry

- Application Summary: 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

- Methods of Application: Biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones .

- Results or Outcomes: These methods have been applied for the construction of natural products . Possible directions for further pyrone ring modification are discussed .

Preparation of Biologically Important Pyran

- Scientific Field: Bioorganic Chemistry

- Application Summary: 4-Hydroxy-2-pyrones are polyfunctional molecules that bear several electrophilic and nucleophilic centers that determine their application in organic synthesis . These heterocycles are attractive building blocks for the preparation of biologically important pyran .

- Methods of Application: The use of an active derivative of carboxylic acid, such as 2-methylmalonyl chloride, BnO(CH2)2COImd (Imd = imidazolyl), dimethyl carbonate and Weinreb amide 12 .

- Results or Outcomes: These methods have led to the synthesis of biologically important pyran .

Synthesis of Spiro-γ/δ-dilactone

- Scientific Field: Organic Chemistry

- Application Summary: 4-Hydroxy-2-pyrones are used in the synthesis of spiro-γ/δ-dilactone .

- Methods of Application: The synthesis involves the use of an active derivative of carboxylic acid .

- Results or Outcomes: The synthesis results in a mixture of diastereomers .

Preparation of Biologically Important Pyran

- Scientific Field: Bioorganic Chemistry

- Application Summary: 4-Hydroxy-2-pyrones are polyfunctional molecules that bear several electrophilic and nucleophilic centers that determine their application in organic synthesis . These heterocycles are attractive building blocks for the preparation of biologically important pyran .

- Methods of Application: The use of an active derivative of carboxylic acid, such as 2-methylmalonyl chloride, BnO(CH2)2COImd (Imd = imidazolyl), dimethyl carbonate and Weinreb amide 12 .

- Results or Outcomes: These methods have led to the synthesis of biologically important pyran .

Eigenschaften

IUPAC Name |

4-hydroxy-6-propylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLWUMFTZMAEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715798 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-propyl-2H-pyran-2-one | |

CAS RN |

18742-94-4 | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)

![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)

![1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphthylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt](/img/structure/B578970.png)

![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)